2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C14H14FNO2 This compound features a phenol group substituted with a fluorophenylamino group and a methoxy group
Properties
IUPAC Name |
2-[(4-fluoroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWRXHIWBGKAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-fluoroaniline with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Fluorophenyl)imino]methyl}phenol
- 4-Fluoro-2-(2-methylthiazol-4-yl)phenol
- 2-[(1R)-1-Aminoethyl]phenol
- 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride
Uniqueness
2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenylamino and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanism of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol is . The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group allows for hydrogen bonding, while the methoxy groups contribute to increased lipophilicity, facilitating cellular uptake and enhancing pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 128 μg/mL |
These results indicate that the compound exhibits promising potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
The compound has shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α. In vitro studies demonstrated that treatment with 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol significantly reduced TNF-α release from peripheral blood mononuclear cells, suggesting its potential use in inflammatory diseases .
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. In cell line studies, it exhibited cytotoxic effects on various cancer types, including breast cancer and leukemia cell lines. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the low micromolar range:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| K562 (Leukemia) | 3.5 |
These findings warrant further investigation into its mechanism of action in cancer therapy .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting a potential alternative treatment for resistant infections .
- Anti-inflammatory Research : Another study focused on the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers following treatment with the compound, highlighting its therapeutic potential in autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
